1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine
Overview
Description
1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that features a combination of a trimethoxyphenyl group and a tetrazole moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties . The tetrazole ring, on the other hand, is a versatile scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an amine to form the imine intermediate, which is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imine formation and tetrazole synthesis steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Quinones derived from the trimethoxyphenyl group.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anti-cancer effects. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-(5-methylthiophen-2-yl)methylideneamino]tetrazol-5-amine: Similar structure but with a thiophene ring instead of a trimethoxyphenyl group.
3,4,5-trimethoxyphenyl derivatives: Various compounds containing the trimethoxyphenyl group, such as colchicine and podophyllotoxin, which have different biological activities.
Uniqueness
1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine is unique due to the combination of the trimethoxyphenyl group and the tetrazole ring, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-18-8-4-7(5-9(19-2)10(8)20-3)6-13-17-11(12)14-15-16-17/h4-6H,1-3H3,(H2,12,14,16)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDXLHASZYEMCI-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325387 | |
Record name | 1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328075-80-5 | |
Record name | 1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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